4-Fluoro-3-(4-fluorobenzoyl)benzonitrile
Description
4-Fluoro-3-(4-fluorobenzoyl)benzonitrile is an organic compound with the molecular formula C14H7F2NO It is a derivative of benzonitrile, characterized by the presence of two fluorine atoms and a benzoyl group
Properties
IUPAC Name |
4-fluoro-3-(4-fluorobenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO/c15-11-4-2-10(3-5-11)14(18)12-7-9(8-17)1-6-13(12)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKGPJAGZRDKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626019 | |
| Record name | 4-Fluoro-3-(4-fluorobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395100-11-5 | |
| Record name | 4-Fluoro-3-(4-fluorobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Fluoro-3-(4-fluorobenzoyl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with 4-fluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Fluoro-3-(4-fluorobenzoyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-3-(4-fluorobenzoyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(4-fluorobenzoyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Fluoro-3-(4-fluorobenzoyl)benzonitrile can be compared with other similar compounds, such as:
4-Fluorobenzonitrile: A simpler derivative with only one fluorine atom and a nitrile group.
4-Fluorobenzoyl Chloride: A related compound used as a reagent in the synthesis of this compound.
3-Fluorobenzonitrile: Another derivative with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Overview
4-Fluoro-3-(4-fluorobenzoyl)benzonitrile is an organic compound with the molecular formula C14H7F2NO. It is characterized by the presence of two fluorine atoms and a benzoyl group, making it a derivative of benzonitrile. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 4-fluorobenzonitrile with 4-fluorobenzoyl chloride, often in the presence of a base such as pyridine or triethylamine. The reaction is generally heated to facilitate product formation. This compound can undergo various chemical reactions, including:
- Substitution Reactions : Nucleophilic substitution where fluorine atoms can be replaced by other nucleophiles.
- Reduction Reactions : Reduction to form corresponding amines or alcohols.
- Oxidation Reactions : Oxidation to yield carboxylic acids or other oxidized derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, influencing various cellular processes. This mechanism is crucial for understanding its therapeutic potential.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties, potentially inhibiting the growth of certain cancer cell lines.
- Enzyme Modulation : The compound has been shown to interact with various enzymes, affecting their activity and leading to downstream biological effects.
- Cellular Effects : Investigations into its effects on cellular processes indicate that it may influence apoptosis and cell proliferation.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in different contexts:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in specific cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition Assays : In vitro assays showed that this compound could inhibit certain enzymes involved in metabolic pathways, indicating its utility in drug design for metabolic disorders .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Fluorobenzonitrile | One fluorine atom; simpler structure | Moderate activity |
| 4-Fluorobenzoyl Chloride | Used as a reagent; lacks direct biological activity | N/A |
| 3-Fluorobenzonitrile | Different substitution pattern; less potent | Lower activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
